methyl 2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Description
Methyl 2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazoline core, a sulfanyl group, and a carbamoyl moiety.
Properties
IUPAC Name |
methyl 2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O5S/c1-30-10-9-26-20(28)16-8-7-14(21(29)31-2)11-18(16)25-22(26)32-13-19(27)24-12-15-5-3-4-6-17(15)23/h3-8,11H,9-10,12-13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCMXLZWDLMKBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)N=C1SCC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the quinazoline core, followed by the introduction of the sulfanyl group and the carbamoyl moiety. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
Methyl 2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving quinazoline derivatives.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, modulating their activity. The sulfanyl and carbamoyl groups contribute to the compound’s binding affinity and specificity. These interactions can lead to changes in cellular processes, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives with different substituents. For example:
Methyl 2-chlorophenylacetate: A simpler compound with a chlorophenyl group and an ester moiety.
2-Chlorobenzyl chloride: A precursor used in the synthesis of more complex quinazoline derivatives.
2-(2-Chlorophenyl)acetonitrile: Another intermediate in the synthesis of quinazoline compounds
Biological Activity
Methyl 2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate, also known as K284-2074, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a quinazoline core with various functional groups that may contribute to its biological properties. The presence of the chlorophenyl group and the sulfanyl moiety are particularly noteworthy for their potential interactions with biological targets.
The biological activity of K284-2074 is thought to arise from its interaction with various molecular targets, including enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the carbamoyl group may facilitate hydrogen bonding and electrostatic interactions, enhancing binding affinity to target sites.
Biological Activities
Research has indicated several biological activities associated with K284-2074:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The chlorophenyl group may enhance membrane permeability, allowing for increased efficacy against bacterial strains.
- Anticancer Properties : Compounds in the quinazoline family have been studied for their potential anticancer effects. K284-2074 may inhibit specific signaling pathways involved in cancer cell proliferation.
- Enzyme Inhibition : The compound's ability to interact with enzymes suggests potential applications in drug design, particularly as inhibitors of enzymes involved in metabolic pathways.
Research Findings
Recent studies have focused on the synthesis and characterization of K284-2074, exploring its potential applications in medicinal chemistry:
- Synthesis : The synthesis typically involves multi-step reactions starting from readily available precursors. Reaction conditions such as temperature and solvent choice play crucial roles in yield and purity.
- Biological Testing : In vitro assays have been conducted to assess the compound's cytotoxicity against various cancer cell lines. Results indicate dose-dependent effects, warranting further investigation into its mechanism of action.
- Case Studies : A case study highlighted the compound's effectiveness against a specific bacterial strain resistant to conventional antibiotics, suggesting its potential role in developing new antimicrobial therapies.
Data Table: Biological Activity Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
